

The Diverse World of Lactonic Soporolipid Producers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactonic sophorolipid*

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Abstract

Sophorolipids (SLs), a class of glycolipid biosurfactants, are gaining significant attention across various industries, including pharmaceuticals, cosmetics, and bioremediation, owing to their biodegradability, low toxicity, and versatile physicochemical properties. The lactonic form of sophorolipids, in particular, exhibits enhanced surface activity and potent biological activities, such as antimicrobial and anticancer effects, making it a molecule of high interest for drug development professionals. This technical guide provides an in-depth overview of the natural diversity of microorganisms capable of producing **lactonic sophorolipids**. It details the key microbial players, summarizes their production capabilities in a comparative format, and provides comprehensive experimental protocols for the screening, production, and analysis of these valuable compounds. Furthermore, this guide visualizes the core biosynthetic pathways and experimental workflows to facilitate a deeper understanding for researchers and scientists in the field.

Introduction to Lactonic Soporolipids

Sophorolipids are composed of a hydrophilic sophorose head (a glucose disaccharide) linked to a hydrophobic fatty acid tail.^[1] They are typically produced as a mixture of acidic (open-chain) and lactonic (cyclic) forms.^{[1][2]} The lactonic form is created through the intramolecular esterification of the fatty acid's carboxyl group with a hydroxyl group on the sophorose moiety.^{[2][3]} This structural difference imparts distinct properties, with **lactonic sophorolipids** being generally more hydrophobic and exhibiting superior surface tension reduction and biological activities compared to their acidic counterparts.^{[1][3]} The growing demand for effective and

environmentally benign specialty chemicals has spurred research into the microbial sources and production optimization of **lactonic sophorolipids**.

Microbial Diversity of Lactonic Sophorolipid Producers

A variety of yeast species have been identified as natural producers of sophorolipids, with a notable concentration within the *Starmerella* (formerly *Candida*) yeast clade.^{[4][5]} While many species produce a mixture of acidic and lactonic forms, some are predisposed to producing higher ratios of the lactonic congener.

Key microorganisms known for producing **lactonic sophorolipids** include:

- *Starmerella bombicola* (formerly *Candida bombicola*): This is the most extensively studied and commercially utilized sophorolipid producer.^{[3][6]} Wild-type strains are known to produce a mixture of both acidic and **lactonic sophorolipids**.^[7] Through process optimization and genetic engineering, high titers of sophorolipids can be achieved.^[8]
- *Candida apicola*: Another well-documented producer within the *Starmerella* clade, *C. apicola* is also known to synthesize **lactonic sophorolipids**.^{[4][5]}
- *Candida stellata* and *Candida riodocensis*: These species have been shown to produce sophorolipids, although their production profiles may favor the free acid forms.^{[4][5]}
- *Rhodotorula bogoriensis*: This basidiomycetous yeast is a notable producer of sophorolipids with a unique structure, typically longer-chain acidic sophorolipids.^{[6][9]} While it primarily produces the acidic form, understanding its biosynthetic pathway provides valuable insights into sophorolipid diversity.^{[9][10]}
- *Metschnikowia churdharensis*: A novel yeast species that has been shown to produce a mixture of both acidic and **lactonic sophorolipids**.^[11]

Quantitative Production of Lactonic Sophorolipids

The yield of **lactonic sophorolipids** is highly dependent on the microbial strain, fermentation conditions, and the substrates provided. The following table summarizes quantitative data on

sophorolipid production by various microorganisms, with a focus on **lactonic sophorolipid** yields where specified.

Microorganism	Hydrophilic Substrate	Hydrophobic Substrate	Total Sophorolipid Yield (g/L)	Lactonic Sophorolipid Yield (g/L)	Reference
Starmerella bombicola (Wild Type)	Glucose	Rapeseed Oil	47.24	13.09	[12]
Starmerella bombicola (Engineered LacSb strain)	Glucose	Rapeseed Oil	-	45.32	[12]
Starmerella bombicola (CGMCC1576)	Glucose (8%)	Fried Waste Oil (6%)	121.28	48.07	[13] [14]
Starmerella bombicola (Engineered PC1 strain)	Not specified	Not specified	232.27 ± 13.83	Not specified	[8]
Rhodotorula bogoriensis	Not specified	Rapeseed Oil	1.26	Primarily Acidic	[15]
Candida bombicola ATCC 22214	Glucose (10%)	Coconut Oil	54.0	Not specified	[16]

Experimental Protocols

Screening for Sophorolipid-Producing Microorganisms

This protocol outlines a general method for isolating and identifying new sophorolipid-producing yeast strains.

Objective: To screen environmental samples for yeasts capable of producing sophorolipids.

Materials:

- Soil or plant samples
- Yeast Extract-Peptone-Dextrose (YPD) broth and agar
- Antibacterial agents (e.g., azithromycin)
- Minimum Salt Medium (MSM)
- Hydrophobic carbon source (e.g., soybean oil)
- Sterile flasks, petri dishes, and incubator
- Tensiometer for surface tension measurement
- Methods for oil displacement, drop collapse, and emulsification index assays.[\[17\]](#)[\[18\]](#)

Procedure:

- Enrichment: Inoculate 1 g of the sample into 100 mL of YPD broth containing an antibacterial agent. Incubate at $30 \pm 2^{\circ}\text{C}$ for 48 hours.[\[17\]](#)
- Isolation: Spread-plate 0.1 mL of the enriched culture onto YPD agar plates and incubate until single colonies appear.[\[17\]](#)
- Purification: Subculture distinct colonies onto fresh YPD agar plates to obtain pure isolates.
- Primary Screening: Inoculate pure isolates into MSM supplemented with a hydrophobic carbon source (e.g., 2% soybean oil).[\[17\]](#)
- Qualitative Assays: After incubation, screen the culture supernatants for biosurfactant production using methods such as:
 - Surface Tension Reduction: Measure the surface tension of the cell-free broth using a tensiometer. A significant reduction from the initial value of the medium indicates

biosurfactant production.[17]

- Oil Spreading Assay: Add a drop of crude oil to a petri dish filled with water. Then, add a drop of the culture supernatant to the center of the oil slick. A clear zone indicates positive biosurfactant activity.[18]
- Drop Collapse Assay: Place a drop of the culture supernatant on an oil-coated surface. A flat drop indicates the presence of biosurfactants.[18]
- Emulsification Index (E24): Mix the culture supernatant with a hydrocarbon (e.g., hexane) and vortex. The height of the emulsion layer as a percentage of the total height after 24 hours gives the E24 value.[18]
- Secondary Screening (Confirmation): Analyze the culture extracts of positive strains using Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) for the presence of sophorolipids.

Fermentative Production of Lactonic Sophorolipids

This protocol is a representative method for the lab-scale production of sophorolipids using *Starmerella bombicola*.

Objective: To produce sophorolipids via batch fermentation.

Materials:

- *Starmerella bombicola* strain
- Sophorolipid (SL) production medium:
 - 100 g/L Glucose
 - 87.5 g/L Oleic acid (or other vegetable oil)
 - 1.5 g/L Yeast extract
 - 4 g/L NH_4Cl
 - 1 g/L $\text{KH}_2\text{PO}_4 \cdot \text{H}_2\text{O}$

- 0.1 g/L NaCl
- 0.5 g/L $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$
- Distilled water
- 6 N KOH for pH adjustment
- Shake flasks (e.g., 50 mL Erlenmeyer flasks)
- Shaker incubator

Procedure:

- **Medium Preparation:** Dissolve all medium components in distilled water and adjust the initial pH to 4.5 with 6 N KOH.[4]
- **Inoculation:** Inoculate 10 mL of the SL medium in a 50 mL flask with a fresh culture of *S. bombicola*.
- **Incubation:** Incubate the flasks at 25°C with shaking at 200-350 rpm for several days (e.g., up to 168 hours).[4] Higher aeration rates generally lead to higher yields.[4]
- **Monitoring:** Periodically monitor the culture for cell growth, pH changes, and sophorolipid production.
- **Harvesting:** After the desired fermentation time, harvest the culture for sophorolipid extraction.

Extraction and Analysis of Sophorolipids

This protocol describes the extraction and analysis of sophorolipids from the fermentation broth.

Objective: To extract, identify, and quantify sophorolipids.

Materials:

- Fermentation broth

- Ethyl acetate
- Hexane
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system with a C18 column and a suitable detector (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)).[\[19\]](#)[\[20\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[\[19\]](#)[\[21\]](#)
- Methanol and water (HPLC grade)
- Ammonium formate or formic acid (for mobile phase)

Procedure:

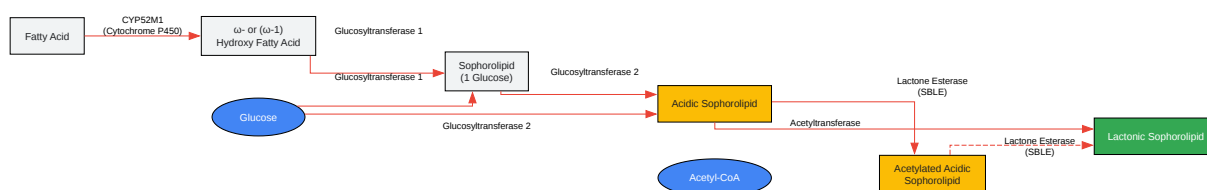
- Extraction:
 - Centrifuge the fermentation broth to separate the cells.
 - Extract the supernatant twice with an equal volume of ethyl acetate.
 - Pool the organic phases and evaporate the solvent using a rotary evaporator to obtain the crude sophorolipid mixture.
 - To remove residual oils, the crude extract can be washed with hexane.[\[22\]](#)
- HPLC Analysis:
 - Dissolve the crude sophorolipid extract in a suitable solvent (e.g., methanol).[\[19\]](#)
 - Inject the sample into an HPLC system equipped with a C18 column.
 - Use a gradient elution of methanol and water (with a modifier like 5 mM ammonium formate) to separate the different sophorolipid congeners.[\[19\]](#)

- Detect and quantify the acidic and lactonic forms based on the retention times of known standards.
- LC-MS Analysis for Structural Confirmation:
 - Couple the HPLC system to a mass spectrometer with an ESI source.[19]
 - Operate the mass spectrometer in both positive and negative ion modes to obtain mass-to-charge ratios (m/z) of the eluting compounds.
 - Compare the obtained mass spectra with known values for different sophorolipid structures to confirm their identity.[21] Fragmentation patterns from MS/MS analysis can provide further structural details.[21]

Visualizing Key Processes

Sophorolipid Biosynthesis Pathway

The biosynthesis of sophorolipids involves a series of enzymatic reactions, starting from fatty acids and glucose. Key enzymes include cytochrome P450 monooxygenase, glycosyltransferases, an acetyltransferase, and a lactone esterase.[23][24]

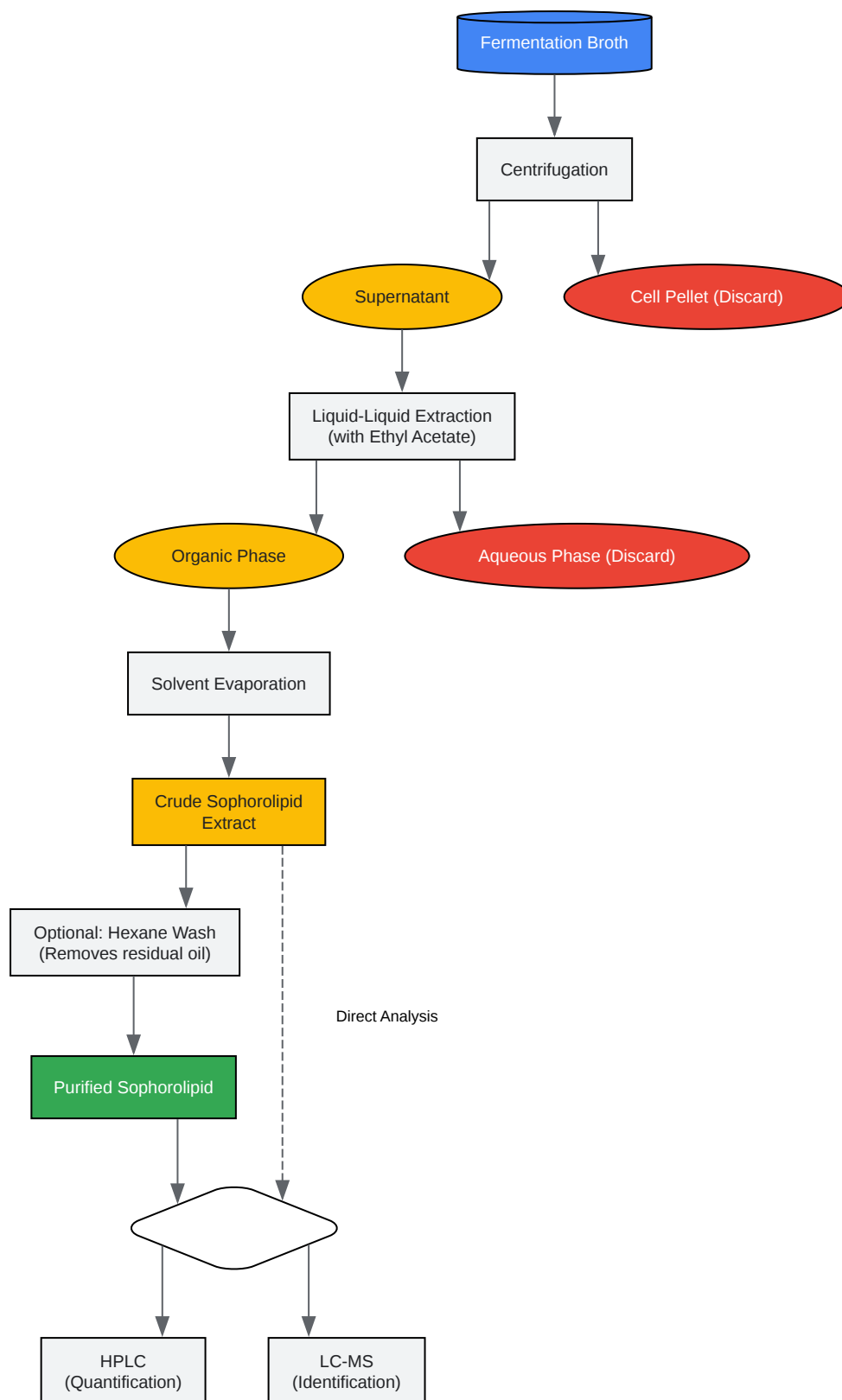


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Caption: Sophorolipid biosynthesis pathway.

Experimental Workflow for Sophorolipid Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of sophorolipids from a fermentation culture.



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Caption: Sophorolipid extraction and analysis workflow.

Conclusion

The natural diversity of **lactonic sophorolipid**-producing microorganisms, particularly within the *Starmerella* yeast clade, presents a rich resource for the discovery and development of novel biosurfactants. *Starmerella bombicola* remains the workhorse for industrial production, but continued exploration of other species and the application of metabolic engineering hold significant promise for enhancing yields and tailoring sophorolipid structures for specific high-value applications in the pharmaceutical and drug development sectors. The protocols and workflows detailed in this guide provide a solid foundation for researchers to delve into this exciting and rapidly advancing field.

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